molecular formula C11H19N3OS B7571424 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol

Cat. No. B7571424
M. Wt: 241.36 g/mol
InChI Key: VWMQTQRJXPWLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol is a chemical compound used in scientific research. It is commonly referred to as THIP and is a GABA(A) receptor agonist. THIP is known to have anxiolytic and hypnotic effects and is used in the study of GABA(A) receptor function.

Scientific Research Applications

THIP is used in scientific research to study the function of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are involved in the regulation of anxiety, sleep, and seizures. THIP is a selective agonist for the GABA(A) receptor subtype containing the α4 and δ subunits. This subtype is found in the cerebellum, thalamus, and hippocampus, and is involved in the regulation of anxiety and sleep.

Mechanism of Action

THIP binds to the GABA(A) receptor and activates the receptor, leading to increased chloride ion conductance and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron and reduces neuronal excitability. THIP has a high affinity for the α4βδ subtype of the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
THIP has anxiolytic and hypnotic effects in animal models. THIP has been shown to reduce anxiety-like behavior in the elevated plus maze and light-dark box tests. THIP also increases the duration of non-rapid eye movement (NREM) sleep and reduces the latency to NREM sleep onset in rats.

Advantages and Limitations for Lab Experiments

THIP is a useful tool for studying the function of GABA(A) receptors, particularly the α4βδ subtype. THIP is selective for this subtype and does not activate other subtypes of the GABA(A) receptor. However, THIP has a short half-life and is rapidly metabolized in vivo, which limits its use in some experiments.

Future Directions

There are several future directions for THIP research. One area of research is the development of more selective agonists for the α4βδ subtype of the GABA(A) receptor. Another area of research is the study of the role of the α4βδ subtype in neurological disorders such as anxiety, depression, and epilepsy. Additionally, THIP may have potential therapeutic applications for these disorders. Finally, THIP may be useful in the study of the mechanisms underlying sleep disorders such as insomnia.

Synthesis Methods

The synthesis of THIP involves the reaction of 2-methyl-1,3-propanediol, 1,3-thiazole-2-carboxylic acid, and piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces THIP as a white solid with a melting point of 101-102°C.

properties

IUPAC Name

2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-11(2,15)9-13-4-6-14(7-5-13)10-12-3-8-16-10/h3,8,15H,4-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMQTQRJXPWLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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